N-Hydroxy-3-aminobiphenyl
CAS No.: 105361-85-1
Cat. No.: VC20750458
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105361-85-1 |
|---|---|
| Molecular Formula | C12H11NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | N-(3-phenylphenyl)hydroxylamine |
| Standard InChI | InChI=1S/C12H11NO/c14-13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13-14H |
| Standard InChI Key | XJKZOAGQMDVYBE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NO |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NO |
Introduction
| Property | Value |
|---|---|
| CAS Number | 105361-85-1 |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | N-(3-phenylphenyl)hydroxylamine |
| InChI Key | XJKZOAGQMDVYBE-UHFFFAOYSA-N |
| Physical Appearance | Colorless to slightly colored solid |
This compound features a distinctive chemical structure that contributes significantly to its reactivity and biological properties, making it a compound of interest in various research contexts.
Chemical Structure and Properties
N-Hydroxy-3-aminobiphenyl possesses a biphenyl backbone, which consists of two connected phenyl rings, with a hydroxy group (-OH) and an amino group (-NH₂) positioned at the third carbon of one of the phenyl rings. This specific arrangement of functional groups gives the compound its unique chemical and biological properties.
Structural Features
The structure of N-Hydroxy-3-aminobiphenyl incorporates several key elements:
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A biphenyl core structure (two connected benzene rings)
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A hydroxylamine group (-NHOH) at the third position of one phenyl ring
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A single-bond connection between the two aromatic rings allowing for some degree of rotation
The hydroxylamine functional group is particularly significant as it contributes to the compound's ability to form reactive intermediates that can interact with biological macromolecules, including DNA.
Synthesis Methods
The synthesis of N-Hydroxy-3-aminobiphenyl can be achieved through several methodological approaches, primarily focusing on the modification of precursor compounds through specific chemical transformations.
Primary Synthetic Routes
Two principal methods for synthesizing N-Hydroxy-3-aminobiphenyl include:
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Reduction of nitro compounds: Starting with appropriately substituted nitrobiphenyls and performing selective reduction to obtain the N-hydroxy derivative.
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N-hydroxylation of amino derivatives: Direct hydroxylation of 3-aminobiphenyl using appropriate oxidizing agents to introduce the hydroxyl group to the amine nitrogen.
While specific reaction conditions and yields vary across different synthetic protocols, these methods represent the fundamental approaches to obtaining this compound in laboratory settings.
Biological Activity and Mechanism of Action
The biological significance of N-Hydroxy-3-aminobiphenyl lies primarily in its interaction with cellular components, particularly DNA, which contributes to its mutagenic and potentially carcinogenic properties.
Comparative Mechanism with Related Compounds
The mechanism of action for N-Hydroxy-3-aminobiphenyl can be better understood by examining the well-documented processes of similar compounds. For instance, 4-aminobiphenyl undergoes oxidation in the liver to form its N-hydroxy derivative (4-aminobiphenyl-NHOH) through the action of cytochrome P450 isozymes. This metabolite can further transform into aryl nitrenium ions that form DNA adducts .
During this metabolic process, reactive oxygen species may also be produced, potentially leading to oxidative DNA damage that contributes to carcinogenesis. Research has demonstrated a linear correlation between DNA adduct levels and the occurrence of tumors in experimental models .
Research Findings and Toxicological Significance
The research surrounding N-Hydroxy-3-aminobiphenyl and related compounds has revealed significant insights into their toxicological properties and potential health implications.
Carcinogenicity Studies
While specific studies focusing exclusively on N-Hydroxy-3-aminobiphenyl are somewhat limited in the available literature, research on structurally similar compounds provides valuable context. For example, studies on 4-aminobiphenyl have demonstrated clear carcinogenic effects:
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Human studies have linked exposure to 4-aminobiphenyl with bladder cancer, with multiple follow-up studies confirming these associations .
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Animal studies have shown dose-dependent relationships between exposure to aminobiphenyl compounds and the development of various types of tumors, including bladder carcinomas, hepatocellular tumors, and angiosarcomas .
Given the structural and mechanistic similarities, N-Hydroxy-3-aminobiphenyl likely shares some of these carcinogenic potentials, particularly considering its ability to form DNA adducts.
Analytical Methods and Detection
Various analytical techniques have been developed for the detection and quantification of N-Hydroxy-3-aminobiphenyl and similar compounds in research and environmental settings.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent the primary analytical techniques for identifying and quantifying N-Hydroxy-3-aminobiphenyl. These methods typically involve:
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Sample preparation through extraction and purification steps
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Chromatographic separation from other components
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Detection through UV absorption, fluorescence, or mass spectrometry
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Quantification against appropriate standards
These analytical approaches enable researchers to detect the compound in various matrices, including biological samples and environmental specimens.
Spectroscopic Identification
Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, provide valuable tools for structural confirmation and purity assessment of N-Hydroxy-3-aminobiphenyl. The compound's characteristic functional groups, particularly the hydroxylamine moiety, yield distinctive spectral patterns that facilitate identification.
Applications and Research Implications
N-Hydroxy-3-aminobiphenyl serves several important functions in research contexts, particularly in studies focusing on carcinogenesis mechanisms and toxicological evaluations.
Cancer Research Applications
The compound has significant relevance in cancer research due to its potential to form DNA adducts. This property makes it valuable for:
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Studying mechanisms of chemical carcinogenesis
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Investigating DNA damage and repair processes
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Developing biomarkers for exposure to aromatic amines
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Understanding structure-activity relationships in carcinogenic compounds
These applications contribute to a broader understanding of how chemical exposures may influence cancer development and progression.
Toxicological Significance
Beyond cancer research, N-Hydroxy-3-aminobiphenyl has implications for:
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Environmental toxicology assessments
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Occupational health monitoring
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Development of safety guidelines for chemical handling
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Comparative studies of aromatic amine toxicity
The compound's mechanisms of action inform broader toxicological principles applicable to various chemical classes, enhancing our understanding of how xenobiotics interact with biological systems.
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